molecular formula C18H23F3N2O B12632669 Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]-

Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]-

Cat. No.: B12632669
M. Wt: 340.4 g/mol
InChI Key: UPYXEDAQKNSIJG-UHFFFAOYSA-N
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Description

Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]- (CAS: 1027333-15-8) is a spirocyclic compound featuring a 1,9-diazaspiro[5.5]undecane core substituted with a benzyl group at the 9-position and a trifluoroethanone moiety at the 1-position . The molecular formula is C₁₈H₂₆N₂O, with a molecular weight of 286.4 g/mol . The diazaspiro scaffold confers conformational rigidity, which enhances binding specificity to biological targets, while the trifluoromethyl group improves metabolic stability and lipophilicity . This compound is primarily used in pharmaceutical research, particularly for exploring therapies targeting cell signaling pathways, pain, and immune disorders .

Properties

IUPAC Name

1-(9-benzyl-1,9-diazaspiro[5.5]undecan-1-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O/c19-18(20,21)16(24)23-11-5-4-8-17(23)9-12-22(13-10-17)14-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYXEDAQKNSIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C2(C1)CCN(CC2)CC3=CC=CC=C3)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]- typically involves multi-step organic reactions. The process begins with the formation of the diazaspiro core, followed by the introduction of the trifluoromethyl group. Common reagents used in these reactions include trifluoroacetic anhydride and benzylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The diazaspiro core may interact with specific binding sites, modulating the activity of target proteins and pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance
Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]- 1027333-15-8 C₁₈H₂₆N₂O 286.4 9-benzyl, 1-trifluoroethanone Obesity, pain, immune disorders
1-[9-(Phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]ethanone 959490-91-6 C₁₈H₂₆N₂O 286.4 9-benzyl, 3-acetyl Intermediate for kinase inhibitors
2,4-Dioxo-9-(phenylmethyl)-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile 189333-46-8 C₁₈H₁₈N₄O₂ 322.36 9-benzyl, 1,5-dicyano, 2,4-diketone Anticancer research
9-Benzyl-1,9-diazaspiro[5.5]undecane 1100748-66-0 C₁₆H₂₂N₂ 242.36 9-benzyl (unsubstituted diazaspiro core) Lead compound for neuropathic pain

Key Observations :

  • The dioxo-dicarbonitrile derivative (CAS: 189333-46-8) exhibits higher molecular weight and polarity due to additional functional groups, which may limit blood-brain barrier penetration compared to the target compound .

Functional Analogues with Trifluoroethanone Moieties

Table 2: Trifluoromethyl-Containing Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Applications
2,2,2-Trifluoro-1-(1H-indol-2-yl)ethanone - C₁₀H₆F₃NO 213.16 Indole Anticancer agents
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone 1588441-22-8 C₇H₅ClF₃NO 211.57 Pyridine Neurotransmitter modulation
1-[2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)ethanone - C₁₇H₁₆F₃N₅O₂S 412.0 Pyrrole-tetrazole Anti-inflammatory

Key Observations :

  • The indole and pyridine derivatives demonstrate the versatility of the trifluoroethanone group in targeting diverse biological pathways, such as apoptosis (indole) and CNS disorders (pyridine) .

Biological Activity

Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]- is a complex organic compound known for its unique structural features and potential biological activities. This article explores its biological activity, particularly its interaction with enzymes, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C15H18F3N2O
  • Molecular Weight: 300.31 g/mol
  • CAS Number: 1148044-32-9

The compound features a trifluoromethyl group which enhances its lipophilicity and may influence its biological interactions.

Research indicates that compounds similar to Ethanone, particularly those containing trifluoromethyl groups, often exhibit significant interactions with enzymes such as acetylcholinesterase (AChE). A study on structurally related trifluoroacetophenones highlighted their role as potent inhibitors of AChE through slow-binding mechanisms. This inhibition is characterized by a gradual establishment of equilibrium between the enzyme and the inhibitor .

Enzyme Inhibition Studies

Kinetic Studies:
Kinetic studies have shown that the inhibition of AChE by fluorinated ketones follows a competitive inhibition model. The binding process involves an initial reversible interaction followed by a slow acylation of the active site serine residue, leading to the formation of a hemiketal intermediate that eventually undergoes deacylation .

Table 1: Kinetic Parameters for AChE Inhibition

CompoundKi (M)t_diss (h)Mechanism Type
TFK15×101515\times 10^{-15}2.8Slow-binding
TMTFA1.3×10151.3\times 10^{-15}19Slow-binding

Case Studies

Case Study 1: Inhibition Profile of TFK
In a comparative study, TFK exhibited a slow-binding inhibition profile against AChE from Torpedo californica. The study utilized molecular docking simulations to illustrate how TFK binds to the peripheral anionic site before transitioning to the catalytic site, mimicking substrate interactions at the transition state .

Case Study 2: Modulation of Phosphorylation
Another investigation focused on the effect of pre-incubation with TFK on AChE phosphorylation in the presence of organophosphate compounds (CSP and paraoxon). The results indicated that TFK could modulate the inhibitory effects of these organophosphates, suggesting potential protective roles against enzyme phosphorylation under specific conditions .

Research Findings

Recent findings emphasize the importance of trifluoromethylated compounds in pharmacology due to their unique binding characteristics and prolonged pharmacological effects. The slow-binding nature allows for sustained inhibition, which could be advantageous in therapeutic applications targeting neurodegenerative diseases where AChE plays a crucial role.

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